tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H30N2O2 and a molecular weight of 270.41 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
tert-Butyl 4-(3-(ethylamino)propyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate: This compound has a similar structure but with an aminopropyl group instead of an ethylamino group.
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: This compound features a bromopropyl group, which can undergo different chemical reactions compared to the ethylamino group.
tert-Butyl 4-(6-amino-3-pyridyl)piperidine-1-carboxylate: This compound contains a pyridyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
Molecular Formula |
C15H30N2O2 |
---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl 4-[3-(ethylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O2/c1-5-16-10-6-7-13-8-11-17(12-9-13)14(18)19-15(2,3)4/h13,16H,5-12H2,1-4H3 |
InChI Key |
MBAXUBSAZSNAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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